N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
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Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S3/c1-24-11-2-4-12(5-3-11)27(22,23)9-8-16(21)20-17-19-13(10-25-17)14-6-7-15(18)26-14/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUURCIXIKYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 411.0 g/mol. The compound features a thiazole ring, a chlorothiophene moiety, and a sulfonamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.0 g/mol |
| CAS Number | 922964-21-4 |
Synthesis
The synthesis typically involves multi-step processes starting with the formation of the thiazole ring through methods such as Hantzsch thiazole synthesis. The final product can be purified using techniques like recrystallization and chromatography to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, making this compound a candidate for anti-inflammatory therapies.
Enzyme Inhibition Studies
Recent studies have shown that derivatives of this compound demonstrate significant inhibition of COX-2 with IC50 values ranging from 0.76 to 9.01 μM, making them more potent than traditional NSAIDs like aspirin . The selectivity index (SI) for these compounds indicates a preference for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective COX inhibitors.
In Vitro Studies
In vitro assays were conducted to evaluate the anti-inflammatory potential by measuring the inhibition of COX enzymes. The results indicated that compounds derived from this thiazole derivative exhibited potent inhibitory effects on COX-2 compared to COX-1 .
In Vivo Studies
In vivo studies using animal models demonstrated significant analgesic and anti-inflammatory effects when administered at varying doses (5, 10, and 20 mg/kg). The hot plate method was employed to assess analgesia, while carrageenan-induced inflammation was used to evaluate anti-inflammatory efficacy .
Case Studies
- Anti-inflammatory Efficacy : A study reported that compounds similar to this compound showed superior efficacy in reducing inflammation compared to standard treatments .
- Analgesic Activity : Another case study highlighted the analgesic properties of this compound in a model of acute pain, demonstrating significant pain relief comparable to established analgesics .
Scientific Research Applications
Medicinal Chemistry
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit various enzymes involved in disease pathways.
Case Study : A study demonstrated that derivatives of thiazole compounds exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound showed IC50 values comparable to established inhibitors like celecoxib, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its structural features enhance its interaction with microbial enzymes, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-Cancer Properties
Emerging studies suggest that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study : In vitro studies on cancer cell lines showed that the compound inhibited cell growth significantly at concentrations as low as 10 µM, highlighting its potential as an anti-cancer agent .
The compound's biological activity is attributed to its ability to modulate key biochemical pathways:
- COX Inhibition : As mentioned earlier, it inhibits COX enzymes, reducing inflammation.
- Enzyme Targeting : It interacts with lipoxygenase (LOX), another enzyme involved in inflammatory responses, further supporting its anti-inflammatory potential .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins involved in inflammation and cancer pathways.
Chemical Reactions Analysis
Substitution Reactions
The 5-chlorothiophene moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Chlorine displacement with amines (e.g., piperidine) in DMF at 80°C yields derivatives with improved solubility .
-
Thiophene ring bromination using N-bromosuccinimide (NBS) in CCl₄ produces brominated analogs for further functionalization .
| Reaction | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| NAS | Piperidine, DMF | 80°C, 12 hr | Amine-substituted thiophene | Bioactivity optimization |
| Bromination | NBS, CCl₄ | 0°C, 2 hr | 5-Bromo-thiophene derivative | Intermediate for cross-coupling |
Oxidation and Reduction
-
Sulfonyl group stability : The 4-methoxyphenylsulfonyl group resists common oxidants (e.g., H₂O₂, KMnO₄) but undergoes reduction with LiAlH₄ to form thioether derivatives.
-
Amide reduction : The propanamide moiety can be reduced to a propylamine using BH₃·THF, though this disrupts the pharmacophore .
| Reaction | Reagents | Outcome | Notes | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF | Sulfonyl → Thioether | Requires anhydrous conditions | |
| Reduction | BH₃·THF | Amide → Amine | Low yield (≤40%) |
Hydrolysis and Stability
-
Acidic hydrolysis : The sulfonamide bond cleaves in concentrated HCl at 100°C, yielding 5-chlorothiophene-2-sulfonic acid and a thiazol-2-amine fragment .
-
Alkaline stability : The compound remains intact in NaOH (1M, 25°C) for >24 hr, indicating robustness under basic conditions.
| Condition | Reactivity | Products | Half-Life | Source |
|---|---|---|---|---|
| 6M HCl, 100°C | Complete decomposition | Sulfonic acid + Thiazol-2-amine | <1 hr | |
| 1M NaOH, 25°C | No reaction | N/A | >24 hr |
Cross-Coupling Reactions
The thiazole and thiophene rings participate in Suzuki-Miyaura couplings with aryl boronic acids. For example:
| Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90°C | Biaryl-thiazole | 55–60 |
Photochemical and Thermal Degradation
-
UV exposure : Prolonged UV light (254 nm) induces cleavage of the sulfonyl-propanamide bond, forming radicals detectable via ESR .
-
Thermal stability : Decomposition begins at 220°C (TGA data), with major fragments identified by GC-MS as chlorothiophene and sulfonic acid derivatives.
Biological Interactions and Reactivity
Though beyond pure chemical reactions, the compound’s sulfonamide group chelates metal ions (e.g., Zn²⁺ in enzyme active sites), while the thiazole-thiophene system engages in π-π stacking with aromatic residues in proteins .
Q & A
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups .
- Infrared (IR) Spectroscopy : Validates sulfonyl and amide bonds via peaks at ~1350 cm (S=O) and ~1650 cm (C=O) .
- Mass Spectrometry (MS) : Determines molecular weight and purity .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis when facing low efficiency?
Answer:
Key optimization strategies include:
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance sulfonylation efficiency .
- Catalyst Use : Acid catalysts (e.g., HCl) or bases (e.g., NaH) improve reaction rates in amide coupling .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization (ethanol-DMF mixtures) removes impurities .
Q. Example Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 60°C | 80°C (reflux) | +25% |
| Solvent | Ethanol | Dioxane | +15% |
| Catalyst | None | Triethylamine | +30% |
Basic: What spectroscopic and computational methods are critical for confirming the compound’s 3D conformation and electronic properties?
Answer:
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks (if single crystals are obtainable) .
- Molecular Modeling : Software like Multiwfn calculates electrostatic potential surfaces and electron localization functions to predict reactivity .
- Density Functional Theory (DFT) : Simulates optimized geometries and frontier molecular orbitals (HOMO/LUMO) to assess stability and interaction potential .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?
Answer:
Methodological Approaches :
Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) and consistent protocols (e.g., MTT assay) to minimize variability .
Purity Verification : Confirm compound purity (>95%) via HPLC before biological testing .
Control Experiments : Include reference drugs (e.g., doxorubicin) and vehicle controls to normalize data .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Case Study : A 2022 study resolved discrepancies in antitumor activity by identifying residual solvent (DMF) as a confounding factor, reducing IC50 variability by 40% after repurification .
Advanced: What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions. For example, docking into the ATP-binding pocket of EGFR kinase reveals key hydrogen bonds with Lys721 and π-π stacking with Phe723 .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
- Pharmacophore Modeling : Identifies essential structural features (e.g., sulfonyl group for hydrogen bonding) using software like Schrödinger .
Q. Example Binding Data :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond: Lys721, π-π: Phe723 |
| COX-2 | -8.5 | H-bond: Arg120, Val523 |
Basic: What are the primary in vitro biological screening models for this compound?
Answer:
- Anticancer Activity : NCI-60 cell line panel (e.g., MCF-7, A549) with GI50 values calculated via sulforhodamine B assay .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) using broth microdilution .
- Anti-inflammatory Assays : COX-2 inhibition measured via ELISA .
Advanced: How can researchers analyze the compound’s metabolic stability and degradation pathways?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation products often result from sulfonyl group hydrolysis or thiophene oxidation .
- Stability Studies : Monitor compound integrity under varying pH (1–10) and UV light exposure. For example, the sulfonamide moiety is prone to photodegradation, requiring dark storage .
Q. Key Degradation Pathways :
Hydrolysis : Cleavage of the amide bond under acidic conditions.
Oxidation : Thiophene ring oxidation to sulfoxide derivatives .
Basic: What are the structural analogs of this compound, and how do their activities compare?
Answer:
The target compound’s 5-chlorothiophene and 4-methoxyphenylsulfonyl groups confer unique electronic effects, improving membrane permeability and target affinity compared to analogs .
Advanced: What strategies mitigate toxicity issues observed in preclinical studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
- Structure-Activity Relationship (SAR) : Modify the thiophene or sulfonyl groups to eliminate reactive metabolites. For example, replacing chlorine with fluorine decreases hepatotoxicity .
- In Silico Toxicity Prediction : Tools like Derek Nexus predict liabilities (e.g., mutagenicity via Ames test models) .
Basic: How is the compound’s solubility and stability profile assessed for formulation studies?
Answer:
- Solubility : Shake-flask method in buffers (pH 1–7.4) and surfactants (e.g., Tween 80) .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
- LogP Measurement : Reverse-phase HPLC determines partition coefficients (e.g., LogP = 2.8 indicates moderate lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
